8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. It contains a diethylaminoethyl group, a trimethyl group, a methylbenzyl group, and an imidazo[2,1-f]purine-2,4(3H,8H)-dione group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of diethylaminoethanol with other reagents. For example, 2-diethylaminoethyl 4-nitrobenzoate is prepared by esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis .Scientific Research Applications
Synthesis and Chemical Properties
Research on related imidazo[1,2-a]-s-triazine nucleosides and their analogs demonstrates the importance of these compounds in the synthesis of antiviral agents. The chemical synthesis of such compounds involves complex reactions to produce guanine, guanosine, and guanosine monophosphate analogues, showing moderate activity against viruses like rhinovirus at non-toxic dosage levels (Kim et al., 1978). This underscores the compound's potential in the development of novel therapeutic agents.
Anticancer Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with imidazo[2,1-f]purine derivatives, have shown significant cytotoxic activity against cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, with some compounds demonstrating potent efficacy at nanomolar concentrations (Deady et al., 2003). This highlights the potential of imidazo[2,1-f]purine derivatives in cancer research.
Antiviral and Antihypertensive Activity
The synthesis of 7,8-polymethylenepurine derivatives has been explored for their antiviral and antihypertensive activities. These studies indicate that certain derivatives can serve as precursors for compounds with potential therapeutic applications in treating viral infections and hypertension (Nilov et al., 1995).
Antidepressant and Anxiolytic Agents
Research into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has unveiled compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies have identified potential antidepressant and anxiolytic agents, expanding the compound's application in neuropsychiatric disorder treatment (Zagórska et al., 2016).
Corrosion Inhibition
The evaluation of related compounds, such as imidazoline derivatives, for corrosion inhibition efficiency in acid media through electrochemical techniques, demonstrates the potential of imidazo[2,1-f]purine derivatives in materials science, particularly in protecting metals against corrosion (Cruz et al., 2004).
Properties
IUPAC Name |
6-[2-(diethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-7-27(8-2)13-14-28-17(4)18(5)30-20-21(25-23(28)30)26(6)24(32)29(22(20)31)15-19-11-9-16(3)10-12-19/h9-12H,7-8,13-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOQYKVADFINKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.